molecular formula C14H19NO3 B1639360 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid CAS No. 832739-97-6

4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid

Cat. No. B1639360
CAS RN: 832739-97-6
M. Wt: 249.3 g/mol
InChI Key: UAHKFGGWXWIIRF-UHFFFAOYSA-N
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Description

“4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid” is a chemical compound with the molecular formula C14H19NO3 . It is a derivative of benzoic acid, which has a piperidin-1-ylmethyl group at the 3rd position and a methoxy group at the 4th position on the benzene ring .


Molecular Structure Analysis

The molecular structure of “4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid” consists of a benzene ring substituted with a methoxy group at the 4th position and a piperidin-1-ylmethyl group at the 3rd position . The molecular weight of the compound is 249.31 .

Scientific Research Applications

Metabolism and Pharmacokinetics

A study focusing on the metabolism of a novel antidepressant, Lu AA21004, elucidates the metabolic pathways involving the transformation into its benzoic acid derivatives through oxidative processes catalyzed by specific cytochrome P450 enzymes. This research provides significant insights into the pharmacokinetics and metabolic stability of related compounds, highlighting the importance of these processes in drug development (Hvenegaard et al., 2012).

Synthesis and Chemical Properties

Research into the synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists demonstrates the utility of piperidinylmethyl benzoic acid derivatives in synthesizing compounds with potential gastrointestinal motility-enhancing effects. This work illustrates the importance of chemical modifications in the development of therapeutics with specific biological activities (Sonda et al., 2004).

Natural Product Derivatives and Biological Activities

A study on Piper hispidum identified new prenylated benzoic acid derivatives, underscoring the significance of natural product derivatives in drug discovery. The investigation of these compounds' cytotoxicity offers valuable information for the development of potential therapeutic agents (Friedrich et al., 2005).

Novel Compounds with Potential Therapeutic Applications

The synthesis and evaluation of novel piperidine derivatives for their potential as choline transporter inhibitors highlight the ongoing efforts in discovering new therapeutic agents for neurological disorders. This research demonstrates the critical role of innovative chemical synthesis in expanding the pharmacological toolkit (Bollinger et al., 2015).

Antimicrobial and Antituberculosis Activity

Isolation of a new benzoic acid derivative from Piper diospyrifolium and its evaluation for anti-Mycobacterium tuberculosis activity exemplify the potential of natural and synthetic benzoic acid derivatives in addressing global health challenges like tuberculosis. This study underscores the importance of exploring novel compounds for antimicrobial activity (Scodro et al., 2015).

properties

IUPAC Name

4-methoxy-3-(piperidin-1-ylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-18-13-6-5-11(14(16)17)9-12(13)10-15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHKFGGWXWIIRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)CN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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